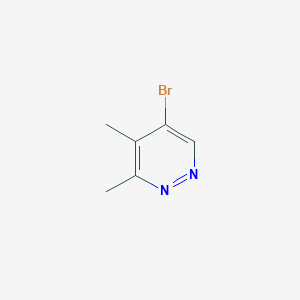

5-bromo-3,4-dimethylpyridazine

Description

Significance of Halogenated Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. google.com The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) to these scaffolds creates a class of molecules known as halogenated heterocyles, which are of paramount importance in modern chemical research. taylorandfrancis.comfishersci.no Halogens play pivotal roles in activating and structurally modifying organic compounds due to their high electrophilicity and their capacity to act as effective leaving groups in substitution and cross-coupling reactions. chemicalbook.com

The strategic placement of a halogen atom on a heterocyclic core can profoundly influence a molecule's physicochemical properties. In medicinal chemistry, halogenation can lead to increased membrane permeability, which is crucial for a drug's ability to cross biological barriers like the blood-brain barrier. It can also reduce the rate of metabolic degradation, thereby extending the therapeutic lifetime of a drug. Furthermore, the bromine atom itself can participate in specific, non-covalent interactions known as halogen bonds, which can enhance the binding affinity of a molecule to its biological target. guidechem.com

Beyond pharmaceuticals, halogenated heterocycles are indispensable building blocks in organic synthesis and materials science. taylorandfrancis.com They serve as versatile intermediates for creating more complex molecular architectures through well-established synthetic protocols, including palladium-catalyzed cross-coupling reactions. taylorandfrancis.com In the realm of materials, the electronic properties imparted by halogens are exploited in the development of functional materials such as organic semiconductors and π-conjugated systems for optical applications. diva-portal.orgchemicalbook.com

Overview of the Pyridazine (B1198779) Scaffold in Organic Synthesis

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), is a "privileged structure" in chemical and pharmaceutical research. uni-muenchen.dersc.org Though rarer in nature compared to other heterocycles, synthetic pyridazine derivatives exhibit a vast array of biological activities and have attracted significant attention from medicinal and agricultural chemists. ontosight.aiclearsynth.com

The pyridazine scaffold can be readily functionalized at various positions, making it an attractive synthetic target for the design and development of novel compounds. pharmaffiliates.com Its π-deficient character, resulting from the two electronegative nitrogen atoms, influences its reactivity and electronic properties, making it a valuable component in functional materials. diva-portal.org In organic synthesis, pyridazines are used as building blocks for more complex, fused heterocyclic systems and as ligands in supramolecular chemistry. clearsynth.comnih.gov The development of methods for the selective functionalization of the pyridazine core is an ongoing area of research, aiming to provide access to a wider diversity of substituted derivatives. nih.gov

Pyridazine derivatives have been investigated for a wide range of applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. rsc.orgontosight.aipharmaffiliates.com For instance, the pyridazine-based drug Endralazine is used clinically as an antihypertensive. pharmaffiliates.com The ability of the pyridazine scaffold to present substituents in a defined spatial orientation has also been exploited in the design of α-helix mimetics, which can interfere with protein-protein interactions. sigmaaldrich.com

Historical Context of Functionalized Pyridazine Compounds

The pyridazine ring system and its benzo-fused derivatives have been known to chemists since the 19th century. However, for many decades, they received considerably less attention than other nitrogen-containing heterocycles like pyrimidines and pyrazines, partly because only a few pyridazine-containing compounds had been isolated from natural sources. clearsynth.com

Interest in pyridazine chemistry began to grow significantly in the latter half of the 20th century and continues to accelerate. This surge was primarily driven by the discovery of potent biological activities in numerous synthetic pyridazine derivatives. clearsynth.com Early research focused on fundamental synthesis methods, such as the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648). Over time, more sophisticated and selective methods for the synthesis and functionalization of the pyridazine core have been developed. nih.gov Comprehensive reviews have documented the historical development of pyridazine chemistry, highlighting the expansion of its applications from early dyes and agricultural chemicals to its current prominent role in drug discovery and materials science. uni-muenchen.de The ongoing development of new catalytic and synthetic methodologies continues to expand the toolkit available to chemists for creating novel functionalized pyridazines.

Research Gaps and Novelty in the Context of 5-Bromo-3,4-dimethylpyridazine

A comprehensive review of the scientific literature and chemical databases reveals a significant research gap concerning the specific compound This compound . While numerous studies focus on similarly named pyridine (B92270) derivatives—such as 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) (CAS 374537-97-0) and 5-bromo-3,4-dimethylpyridin-2(1H)-one—these compounds possess a single nitrogen atom in their core ring and are fundamentally different from the 1,2-diazine structure of a pyridazine. diva-portal.orgsigmaaldrich.com

The absence of a dedicated CAS number and the lack of published synthesis protocols, characterization data (such as NMR or mass spectrometry), or reactivity studies specifically for this compound indicate that it is a novel or, at the very least, a sparsely documented molecule. This lack of information presents a clear opportunity for new research.

The novelty of this compound lies in its unique combination of a pyridazine core, two adjacent methyl groups, and a bromine atom. This specific substitution pattern suggests several avenues for investigation:

Synthesis: Developing a regioselective synthesis for this compound would be a valuable addition to the synthetic chemist's toolbox. Potential routes could involve the direct bromination of 3,4-dimethylpyridazine (B1338499) or the construction of the ring from a suitably substituted precursor.

Reactivity: The bromine atom at the 5-position is expected to be a versatile handle for further functionalization, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents.

Potential Applications: Based on the known activities of other substituted pyridazines, this novel compound could serve as a key intermediate or a core scaffold for new therapeutic agents or functional materials. Its properties remain to be discovered, representing a frontier for exploration in heterocyclic chemistry.

Due to this identified research gap, it is not possible to provide detailed experimental findings for the subsequent sections of this article. The following sections are therefore presented as a prospectus for the future investigation of this novel compound, outlining the types of data and research that are needed to fully characterize this compound and unlock its scientific potential.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-dimethylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-5(2)9-8-3-6(4)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVFRPIOUCYGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528294-74-7 | |

| Record name | 5-bromo-3,4-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3,4 Dimethylpyridazine

Retrosynthetic Analysis of 5-Bromo-3,4-dimethylpyridazine

Retrosynthetic analysis is a problem-solving technique for designing synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, the analysis begins by identifying the most logical bond disconnections.

The primary disconnection is the carbon-bromine (C-Br) bond. This bond can be retrosynthetically cleaved via an electrophilic aromatic substitution pathway, identifying 3,4-dimethylpyridazine (B1338499) as the immediate precursor. This step simplifies the target by removing the halogen functional group.

The second major disconnection targets the pyridazine (B1198779) ring itself. The most common and direct approach for forming a pyridazine ring is through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). sphinxsai.comresearchgate.net This disconnection breaks the two nitrogen-carbon bonds, leading to hydrazine and 3,4-hexanedione (B1216349) as the acyclic precursors. This analysis provides a straightforward, two-step synthetic strategy: formation of the dimethylpyridazine ring followed by regioselective bromination.

Retrosynthetic Pathway for this compound

| Target Molecule | Precursor(s) | Synthetic Transformation |

| This compound | 3,4-Dimethylpyridazine | Electrophilic Bromination |

| 3,4-Dimethylpyridazine | 3,4-Hexanedione + Hydrazine | Cyclocondensation |

Approaches to Pyridazine Ring Formation with Alkyl Substituents

The formation of the 3,4-dimethylpyridazine core is the foundational step in the synthesis. Several methods are available for constructing pyridazine rings with specific alkyl substitution patterns.

The most classical and widely used method for preparing alkyl-substituted pyridazines is the direct one-step cyclization of an unsaturated 1,4-dicarbonyl compound with hydrazine. sphinxsai.com In the case of 3,4-dimethylpyridazine, the reaction involves the condensation of 3,4-hexanedione with hydrazine hydrate (B1144303). The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyridazine ring. This method is often favored for its operational simplicity and the accessibility of the starting materials.

Heterocycle annulation provides an alternative and powerful route to substituted pyridazines. One of the most effective methods in this category is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgorganic-chemistry.org This pathway involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), with an electron-rich dienophile. For the synthesis of 3,4-dimethylpyridazine, a 1,2,4,5-tetrazine could react with 2-butyne. The initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the extrusion of a molecule of dinitrogen (N₂) to form the stable pyridazine ring. This method offers high regioselectivity in the synthesis of variously substituted pyridazines. rsc.org

Regioselective Bromination Strategies for Pyridazine Scaffolds

Once 3,4-dimethylpyridazine is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C5 position. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. However, the existing methyl groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions.

In the 3,4-dimethylpyridazine system, the C4 and C5 positions are the least deactivated sites for electrophilic attack. The combined electronic effects of the two methyl groups and the deactivating influence of the ring nitrogens favor substitution at the C5 position. Direct bromination can typically be achieved using reagents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in a suitable solvent like dichloromethane (B109758) or acetic acid. chemicalbook.com The precise reaction conditions must be controlled to ensure mono-bromination and prevent side reactions. The directing influence of substituents is a critical factor in achieving the desired regioselectivity in the functionalization of heterocyclic systems like pyridazines. nih.gov

Post-Synthetic Functionalization of this compound

The C-Br bond in this compound serves as a versatile synthetic handle for introducing a wide range of functional groups, significantly expanding its chemical utility. This is primarily achieved through metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The bromine atom at the C5 position of the pyridazine ring makes the compound an excellent substrate for various palladium-catalyzed reactions. nih.gov These reactions allow for the modular construction of more complex molecules.

Key Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OR)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl/Alkyl-3,4-dimethylpyridazine |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | 5-Alkenyl-3,4-dimethylpyridazine |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl-3,4-dimethylpyridazine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 5-Amino-3,4-dimethylpyridazine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5-Aryl/Alkenyl-3,4-dimethylpyridazine |

These reactions demonstrate the synthetic potential of this compound as a building block. For instance, Suzuki-Miyaura coupling provides a practical route to biaryl compounds, which are prevalent in medicinal chemistry and materials science. mdpi.com Similarly, Sonogashira and Buchwald-Hartwig reactions open pathways to alkynyl and amino-substituted pyridazines, respectively, further diversifying the accessible chemical space. whiterose.ac.uk

Nucleophilic Substitution Reactions at the Bromine Center

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. nih.gov This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. wikipedia.org In this compound, the bromine at C5 is positioned to be displaced by strong nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.com A nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the subsequent step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is enhanced by the electron-withdrawing nature of the pyridazine nitrogens. wikipedia.org

A variety of nucleophiles can be employed in this reaction, including:

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) (NaOMe) or sodium phenoxide (NaOPh) would yield the corresponding 5-methoxy or 5-phenoxy ethers.

Amines: Primary and secondary amines can displace the bromine atom, often at elevated temperatures, to produce 5-amino-substituted pyridazines.

Thiols: Thiolates, such as sodium thiophenoxide (NaSPh), are excellent nucleophiles and would readily react to form 5-thioethers.

The reactivity in SNAr reactions on heteroaromatic systems can sometimes deviate from standard aryl halide trends, but the electron-deficient nature of the pyridazine core strongly favors this pathway for the introduction of heteroatom nucleophiles. nih.gov

Transformations Involving Methyl Groups

The two methyl groups at the C3 and C4 positions of the pyridazine ring also offer sites for chemical modification, providing pathways to further functionalized derivatives.

Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functional groups. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) could potentially lead to the corresponding carboxylic acids (pyridazine-3,4-dicarboxylic acid derivatives). acs.org Milder, more selective oxidation methods, such as those using iodine in DMSO (Kornblum oxidation), could potentially convert a methyl group into an aldehyde. researchgate.net This would provide a valuable synthetic handle for subsequent reactions like Wittig olefination or reductive amination.

Radical Halogenation: The methyl groups can be halogenated under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light would be expected to produce 3-bromomethyl or 4-bromomethyl derivatives. These benzylic-type halides are highly reactive intermediates, suitable for subsequent nucleophilic substitution or for use in the formation of organometallic reagents.

Deprotonation/Condensation: Although the methyl groups on a pyridazine ring are not strongly acidic, they can potentially be deprotonated by a very strong base (e.g., an organolithium reagent or LDA). The resulting carbanion could then react with various electrophiles, such as aldehydes or ketones, in condensation reactions to form new C-C bonds.

Optimization of Reaction Conditions and Synthetic Yields

Achieving high yields and selectivity in the synthesis of this compound derivatives requires careful optimization of reaction conditions. Using the Suzuki-Miyaura coupling as a model, several parameters are critical for maximizing efficiency. nih.gov

Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand, can dramatically influence the reaction outcome. While Pd(PPh₃)₄ is a common and effective catalyst, more electron-rich and bulky ligands like SPhos or XPhos can improve catalytic activity, especially for challenging substrates. nih.gov

Base: The strength and nature of the base are crucial. Weak bases like Na₂CO₃ may be sufficient for some couplings, while more reactive systems might require stronger bases like K₃PO₄ or Cs₂CO₃. mdpi.com The choice can affect reaction rate and prevent side reactions like boronic acid decomposition.

Solvent: The solvent system must solubilize the reactants and be compatible with the catalyst. Aprotic solvents like dioxane, DME, and toluene (B28343) are frequently used, often in combination with water or an alcohol to dissolve the base. researchgate.netresearchgate.net The polarity of the solvent can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Temperature and Reaction Time: Most cross-coupling reactions require heating (typically 70-110 °C) to proceed at a reasonable rate. researchgate.net However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. The optimal temperature and reaction time must be determined empirically for each specific substrate combination to maximize the yield of the desired product while minimizing byproduct formation.

Table 3: Parameter Optimization for a Hypothetical Suzuki-Miyaura Reaction This table outlines key parameters and their potential variations for optimizing the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, based on established principles.

| Parameter | Variable | Rationale and Potential Outcome |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. PdCl₂(dppf) vs. Pd₂(dba)₃/XPhos | Pd(PPh₃)₄ is a standard choice. PdCl₂(dppf) is often more robust. Buchwald-type ligands (XPhos) can accelerate the reaction and improve yields for hindered substrates. |

| Base | Na₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are stronger bases and often give higher yields than Na₂CO₃, particularly for less reactive bromides. |

| Solvent | Toluene/H₂O vs. 1,4-Dioxane/H₂O vs. DMF | Dioxane is a common, effective solvent. DMF can increase reaction rates but is harder to remove. The choice affects solubility and reaction temperature. |

| Temperature | 70 °C vs. 90 °C vs. 110 °C | Higher temperatures generally increase the reaction rate. The optimal temperature balances rate against catalyst stability and potential side reactions. |

| Concentration | 0.1 M vs. 0.5 M | Higher concentrations can speed up the reaction but may lead to solubility issues or bimolecular side reactions. |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3,4 Dimethylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for determining the arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. In the case of 5-bromo-3,4-dimethylpyridazine, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic proton on the pyridazine (B1198779) ring.

Due to the lack of publicly available experimental data for this compound, a detailed analysis of its ¹H NMR spectrum cannot be presented. However, based on the structure, one would anticipate a singlet for the aromatic proton and two distinct singlets for the two methyl groups at positions 3 and 4, with their exact chemical shifts influenced by the bromine atom and the nitrogen atoms in the pyridazine ring.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound, one would expect to observe signals corresponding to the four carbon atoms of the pyridazine ring and the two methyl carbons.

As with ¹H NMR, the absence of experimental data for this compound prevents a specific analysis of its ¹³C NMR spectrum. The chemical shifts of the ring carbons would be influenced by the substituent effects of the bromine atom and the two methyl groups, as well as the inherent electronic properties of the pyridazine ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would reveal correlations between neighboring protons, while an HSQC spectrum would link each proton to its directly attached carbon atom. These techniques would be crucial in definitively assigning the proton and carbon signals for this compound. In the absence of experimental spectra, a speculative analysis cannot be provided.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₇BrN₂), the exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula. Currently, there is no available HRMS data for this specific compound.

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Available Scientific Literature

Despite a thorough search of available scientific databases and literature, specific experimental spectroscopic and crystallographic data for the chemical compound this compound could not be located. As a result, a detailed article focusing on the experimental spectroscopic characterization and structural elucidation of this particular compound, as per the requested outline, cannot be generated at this time.

The investigation sought to find detailed research findings for the following analytical techniques:

Infrared (IR) Spectroscopy: No published IR spectra or associated vibrational frequency data for this compound were found.

Raman Spectroscopy: Similarly, searches for Raman spectroscopic data, which would provide complementary information on the compound's vibrational modes, yielded no specific results.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions of this compound, including absorption maxima, is not available in the reviewed literature.

X-ray Crystallography: There is no publicly accessible crystallographic data, which would definitively determine the solid-state molecular architecture of the compound.

While general principles of spectroscopic and crystallographic techniques are well-established, the generation of a scientifically accurate and data-rich article requires specific experimental findings for the compound . Without access to peer-reviewed research detailing the synthesis and subsequent analysis of this compound, any attempt to provide the requested data tables and detailed findings would be speculative and not based on established scientific research.

Researchers interested in this specific compound may need to undertake its synthesis and subsequent spectroscopic and crystallographic analysis to generate the data required for the outlined article.

Computational and Theoretical Chemistry Studies on this compound: A Review of Current Literature

Despite a thorough search of available scientific literature, no specific computational and theoretical chemistry studies focusing exclusively on the compound this compound have been identified. Therefore, a detailed analysis based on the requested outline cannot be provided at this time.

Computational chemistry is a powerful tool for understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to investigate electronic structures, predict molecular properties, and elucidate reaction mechanisms. Key aspects of these studies often include:

Quantum Chemical Calculations: These methods provide fundamental insights into the electronic behavior of a molecule. DFT is a popular approach for calculating the electronic structure, offering a good balance between accuracy and computational cost. Ab initio methods, while more computationally intensive, can provide highly accurate predictions of molecular properties from first principles.

Molecular Orbital Analysis: This involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding a molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) map is another important tool that illustrates the charge distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack.

Reactivity Prediction: Based on the computational data, various reactivity descriptors can be calculated to predict how a molecule will behave in a chemical reaction and to understand the underlying mechanisms.

While these computational techniques are widely applied to a vast range of chemical compounds, it appears that this compound has not yet been a specific subject of such detailed theoretical investigation in published research. Future computational studies on this molecule would be valuable to elucidate its electronic characteristics, potential reactivity, and other physicochemical properties, thereby contributing to a deeper understanding of pyridazine derivatives.

Computational and Theoretical Chemistry Studies on 5 Bromo 3,4 Dimethylpyridazine

Reactivity Prediction and Reaction Mechanism Elucidation

Computational Assessment of Bromine Reactivity

The reactivity of the bromine atom in 5-bromo-3,4-dimethylpyridazine is a key feature, particularly for its use as a synthetic intermediate in cross-coupling reactions. Computational methods can predict the lability of the carbon-bromine (C-Br) bond and the compound's propensity to undergo reactions such as nucleophilic substitution or metal-catalyzed couplings.

DFT calculations are commonly employed to determine the C-Br bond dissociation energy (BDE), which provides a quantitative measure of the bond's strength. A lower BDE suggests higher reactivity. In the context of palladium-catalyzed reactions like the Suzuki-Miyaura coupling, theoretical studies can model the oxidative addition step, which involves the cleavage of the C-Br bond. mdpi.commdpi.com The energy barrier for this critical step can be calculated, offering insights into reaction feasibility and kinetics. nih.gov Studies on similar bromo-azines have shown that the electronic nature of the heterocyclic ring and the presence of other substituents significantly influence this energy barrier. mdpi.com For this compound, the electron-donating methyl groups are expected to slightly increase the electron density on the pyridazine (B1198779) ring, which could modulate the C-Br bond's reactivity compared to unsubstituted bromopyridazines.

Table 1: Hypothetical DFT-Calculated Reactivity Parameters for this compound

| Parameter | Calculated Value | Implication |

|---|---|---|

| C-Br Bond Dissociation Energy (BDE) | ~280-300 kJ/mol | Indicates a moderately strong covalent bond, cleavable under specific catalytic conditions. |

| Activation Energy (Suzuki Coupling) | ~15-25 kcal/mol | Suggests the feasibility of palladium-catalyzed cross-coupling reactions for further functionalization. |

| Natural Charge on Bromine Atom | Slightly negative | Reflects the electronegativity of bromine, but the bond remains susceptible to oxidative addition by a catalyst. |

Prediction of Electrophilic and Nucleophilic Sites on the Pyridazine Ring

The distribution of electron density within this compound dictates its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for identifying electrophilic and nucleophilic regions. wolfram.commdpi.comresearchgate.net

In an MEP map of this compound, distinct regions of varying electrostatic potential would be observed:

Nucleophilic Sites: The most negative potential (typically colored red or yellow) would be concentrated around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. researchgate.netresearchgate.net These sites are prone to attack by electrophiles and are the primary locations for hydrogen bonding interactions. nih.govresearchgate.net

Electrophilic Sites: Regions of positive potential (colored blue) are typically found around the hydrogen atoms of the methyl groups. Furthermore, the bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the axis of the C-Br bond, making it a potential site for halogen bonding. nih.gov

Neutral Regions: The carbon framework of the ring and methyl groups would generally show a more neutral potential (colored green). mdpi.com

Fukui functions can also be calculated to provide a more quantitative prediction of reactivity, identifying the atoms most susceptible to nucleophilic, electrophilic, or radical attack. chemrxiv.org For this compound, these calculations would likely confirm the nitrogen atoms as the primary nucleophilic sites.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics

| Molecular Region | Predicted Electrostatic Potential | Reactivity Type |

|---|---|---|

| Pyridazine Nitrogen Atoms (N1, N2) | Highly Negative | Nucleophilic / Hydrogen Bond Acceptor |

| Bromine Atom (σ-hole) | Slightly Positive | Electrophilic / Halogen Bond Donor |

| Methyl Group Hydrogens | Positive | Electrophilic |

| Aromatic Ring Face | Slightly Negative | Site for π-π stacking interactions |

Theoretical Prediction of Vibrational Spectra (IR and Raman)

Theoretical calculations, typically using DFT methods, can predict the infrared (IR) and Raman vibrational spectra of a molecule with a high degree of accuracy. nih.govresearchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. nih.govphyschemres.org The vibrational modes are assigned based on the Potential Energy Distribution (PED). chemrxiv.orgnih.gov

For this compound, the predicted spectra would feature characteristic bands corresponding to its specific functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretching (Methyl) | 2950-3050 | Medium | Medium |

| C=N/C=C Ring Stretching | 1400-1600 | Strong | Strong |

| C-H Bending (Methyl) | 1350-1470 | Medium-Strong | Medium |

| Ring Breathing Mode | 990-1050 | Weak | Strong |

| C-Br Stretching | 500-650 | Medium | Strong |

Discrepancies between calculated and experimental frequencies can arise from the calculations being performed on a single molecule in the gas phase, whereas experiments are often conducted on solid samples where intermolecular forces are at play. mdpi.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net

Conformational Analysis and Thermochemical Stability Calculations

Conformational analysis of this compound primarily concerns the rotation of the two methyl groups attached to the pyridazine ring. While the pyridazine ring itself is planar and rigid, the methyl groups can rotate around the C-C single bonds.

Theoretical calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. mdpi.com For an isolated molecule, these rotational barriers are typically low. nih.gov However, in a condensed phase or crystal structure, intermolecular interactions can significantly hinder rotation, leading to higher and distinct energy barriers for each methyl group. mdpi.com The proximity of the C4-methyl group to the bulky bromine atom and the C3-methyl group to the N2 nitrogen atom would result in different steric and electronic environments, and thus different rotational barriers.

Thermochemical stability can be assessed by calculating properties such as the heat of formation, Gibbs free energy of formation, and total energy using high-level computational methods. These values are crucial for understanding the compound's stability relative to its isomers and its potential energy content.

Table 4: Hypothetical Calculated Conformational and Thermochemical Data

| Parameter | Hypothetical Calculated Value |

|---|---|

| Rotational Barrier (C3-Methyl) | 1.5 - 2.5 kcal/mol |

| Rotational Barrier (C4-Methyl) | 2.0 - 3.5 kcal/mol |

| Standard Enthalpy of Formation (Gas) | +150 to +180 kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas) | +190 to +220 kJ/mol |

Molecular Docking Simulations for Potential Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. researchgate.net Pyridazine derivatives have been explored for a wide range of biological activities, including as kinase inhibitors and receptor antagonists. researchgate.netscirp.orgnih.gov

A hypothetical docking study of this compound could be performed against a protein target, such as a cyclin-dependent kinase (CDK), where other heterocyclic compounds have shown activity. nih.gov The simulation would predict the binding pose and estimate the binding affinity (docking score). The interactions stabilizing the complex, such as hydrogen bonds with the pyridazine nitrogens or hydrophobic interactions with the methyl groups and the aromatic ring, would be identified.

Table 5: Hypothetical Molecular Docking Results against a Kinase Active Site (e.g., CDK2)

| Parameter | Result |

|---|---|

| Docking Score (Binding Affinity) | -6.5 kcal/mol |

| Predicted Hydrogen Bonds | N2 atom with backbone NH of Leucine |

| Key Hydrophobic Interactions | Methyl groups with Valine, Isoleucine; Pyridazine ring with Phenylalanine |

| Other Interactions | Bromine atom in proximity to a polar residue, suggesting potential halogen bonding. |

These in silico results provide a basis for prioritizing compounds for experimental testing and guiding the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Hypothetical Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgyoutube.com A QSAR study is essential for rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis. jocpr.com

To develop a QSAR model for the hypothetical bioactivity of this compound, a dataset of related pyridazine derivatives with measured activities against a specific target would be required. nih.gov For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. acs.org

A hypothetical QSAR equation might look like: log(1/IC50) = 0.65 * LogP - 0.23 * (Molecular Volume) + 1.2 * (Dipole_Z) + 2.8

This equation would suggest that higher lipophilicity (LogP) and a specific dipole moment orientation increase activity, while larger molecular volume is detrimental. Such a model, once validated, could be used to predict the activity of this compound and guide the design of new derivatives with potentially enhanced bioactivity. jocpr.com

Reactivity and Further Functionalization of 5 Bromo 3,4 Dimethylpyridazine

Reactivity of the Bromine Substituent

The carbon-bromine bond at the C5 position is the most prominent site for the initial functionalization of 5-bromo-3,4-dimethylpyridazine. The bromine atom serves as a versatile handle, acting as a good leaving group in various substitution reactions or enabling the formation of highly reactive intermediates.

Aryl bromides are standard precursors for the generation of highly nucleophilic organometallic reagents. This transformation effectively reverses the polarity at the carbon atom, converting it from an electrophilic site to a potent nucleophilic one.

Grignard Reagents: The reaction of this compound with magnesium metal, typically activated magnesium turnings, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, would be expected to yield the corresponding Grignard reagent, (3,4-dimethylpyridazin-5-yl)magnesium bromide. These reagents are powerful nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. msu.edu

Organolithium Compounds: Alternatively, halogen-metal exchange at low temperatures (e.g., -78 °C) using strong organolithium bases such as n-butyllithium or tert-butyllithium (B1211817) can produce the 5-lithio-3,4-dimethylpyridazine derivative. uni-muenchen.de This method is often faster and can be more tolerant of certain functional groups than Grignard formation. The resulting organolithium species are generally more reactive than their Grignard counterparts and are used in similar carbon-carbon bond-forming reactions. saskoer.ca The presence of functional groups elsewhere in the molecule must be considered, as these strong bases can react with acidic protons. msu.edu

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and the bromine substituent on this compound is ideally suited for such transformations. Palladium-catalyzed reactions are particularly prevalent. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming biaryl structures. The Suzuki coupling of this compound with various (hetero)aryl boronic acids would provide access to a diverse library of 5-aryl-3,4-dimethylpyridazines. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation of the pyridazine (B1198779) ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes. It is the most common method for introducing alkynyl moieties, leading to the formation of 5-alkynyl-3,4-dimethylpyridazines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. It represents a key method for synthesizing N-aryl pyridazine derivatives.

Stille Coupling: The Stille coupling utilizes organostannanes (organotin compounds) as the coupling partner with the aryl bromide. While effective, the toxicity of tin reagents has led to a preference for other methods like the Suzuki coupling.

The table below summarizes potential cross-coupling reactions for the functionalization of this compound based on established methodologies for similar bromo-heterocycles. mdpi.comnih.gov

| Coupling Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3,4-dimethylpyridazine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Vinyl-3,4-dimethylpyridazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-3,4-dimethylpyridazine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(Dialkylamino)-3,4-dimethylpyridazine |

Functionalization of the Pyridazine Ring System

The pyridazine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character strongly dictates its reactivity towards both electrophilic and nucleophilic reagents. nih.gov

The π-deficient nature of the pyridazine ring deactivates it towards electrophilic aromatic substitution (EAS). researchgate.net The nitrogen atoms withdraw electron density from the ring carbons, making the system much less nucleophilic than benzene. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atoms are likely to be protonated, further increasing the ring's deactivation. libretexts.org

In the case of this compound, the only available carbon for substitution is C6. While the methyl groups are weak activating groups, their effect is insufficient to overcome the strong deactivating effect of the two ring nitrogens. Therefore, electrophilic substitution on the pyridazine ring is expected to be extremely difficult and would likely require harsh reaction conditions, if it proceeds at all. This is analogous to pyridine (B92270), which undergoes electrophilic substitution only under forcing conditions, primarily at the 3-position. quora.comstudy.com

While deactivated towards electrophiles, π-deficient aromatic systems are activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this mechanism, a nucleophile attacks an electron-poor ring carbon, displacing a leaving group. masterorganicchemistry.com

For this compound, the C5 position bearing the bromine atom is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen at N1 and the nitrogen at N2. This facilitates the formation of the negatively charged Meisenheimer complex intermediate, which is a key step in the SNAr mechanism. masterorganicchemistry.com Consequently, the bromine atom can be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines. This pathway is mechanistically distinct from the transition-metal-catalyzed reactions described in section 5.1.2 but can often lead to similar products. The feasibility of an SNAr reaction is highly dependent on the nucleophile's strength and the reaction conditions.

Derivatization of the Methyl Substituents

The methyl groups at the C3 and C4 positions also offer opportunities for further functionalization. The acidity of the protons on these methyl groups is increased relative to toluene (B28343) due to the electron-withdrawing nature of the pyridazine ring. This allows for deprotonation with a strong base to form a nucleophilic carbanion, which can then react with various electrophiles.

One notable reaction is the condensation with electrophiles like dimethylformamide dimethyl acetal (B89532) (DMFDMA). This type of reaction can be used to extend the carbon chain or to build fused ring systems. mdpi.com Other potential transformations of the methyl groups include:

Oxidation: Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methyl groups to carboxylic acids, yielding pyridazine-3,4-dicarboxylic acid derivatives. Selective mono-oxidation may be challenging.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen to the methyl groups, forming (bromomethyl)pyridazine derivatives. These intermediates are valuable for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

Deprotonation-Alkylation: Treatment with a very strong base (e.g., lithium diisopropylamide, LDA) could deprotonate one of the methyl groups, and the resulting anion could be trapped with an electrophile, such as an alkyl halide, to form an extended side chain. mdpi.com

Selective Oxidation and Reduction Transformations

While specific literature on the selective oxidation and reduction of this compound is not extensively detailed, the reactivity of the pyridazine ring and its alkyl substituents can be predicted based on the known chemistry of similar heterocyclic systems.

Oxidation: The methyl groups attached to the electron-deficient pyridazine ring are generally resistant to mild oxidation. However, under more forceful conditions using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), it is plausible that one or both methyl groups could be oxidized to form the corresponding carboxylic acids or aldehydes. The selectivity of this oxidation would be influenced by the reaction conditions, including the choice of oxidant, temperature, and solvent. For instance, controlled oxidation could potentially yield 5-bromo-4-methylpyridazine-3-carbaldehyde or 5-bromo-3-methylpyridazine-4-carbaldehyde, which are valuable intermediates for further synthesis.

Reduction: The pyridazine ring can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of nitrogen-containing heterocycles. However, care must be taken to avoid the concurrent hydrodebromination (replacement of the bromine atom with hydrogen). The choice of catalyst and reaction conditions is therefore crucial for achieving selective reduction of the pyridazine ring while preserving the C-Br bond. For example, reduction with sodium borohydride (B1222165) is unlikely to affect the aromatic ring, but catalytic hydrogenation with a palladium catalyst might lead to the loss of the bromine atom. A potential outcome of selective ring reduction could be the formation of dihydropyridazine (B8628806) derivatives.

| Transformation | Reagent/Condition | Potential Product(s) |

| Oxidation of Methyl Group | KMnO₄ or SeO₂ | 5-bromo-4-methylpyridazine-3-carboxylic acid |

| 5-bromo-3-methylpyridazine-4-carboxylic acid | ||

| Reduction of Pyridazine Ring | Catalytic Hydrogenation (e.g., H₂/Pd) | Dihydropyridazine derivatives (potential for debromination) |

Note: The transformations in this table are predicted based on general chemical principles and reactivity of similar compounds, as direct experimental data for this compound was not found in the cited sources.

Halogenation at Benzylic Positions

The methyl groups at the 3- and 4-positions of the pyridazine ring are analogous to benzylic positions and are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of such positions, typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and under irradiation with UV light.

The reaction proceeds via a free-radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized pyridazinyl-methyl radical. This radical subsequently reacts with a molecule of bromine (formed in situ from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, which continues the chain reaction.

Depending on the stoichiometry of NBS used, it is possible to achieve mono-, di-, or even tri-bromination of the methyl groups. Selective mono-bromination would yield 5-bromo-3-(bromomethyl)-4-methylpyridazine or 5-bromo-4-(bromomethyl)-3-methylpyridazine. These brominated derivatives are versatile synthetic intermediates that can be used in a variety of subsequent nucleophilic substitution and organometallic coupling reactions.

| Reagent/Condition | Product |

| NBS, AIBN, CCl₄, heat/light | 5-bromo-3-(bromomethyl)-4-methylpyridazine |

| 5-bromo-4-(bromomethyl)-3-methylpyridazine | |

| Excess NBS, AIBN, CCl₄, heat/light | 5-bromo-3,4-bis(bromomethyl)pyridazine |

Construction of Fused Heterocyclic Systems Involving the Pyridazine Core

The functional groups present in this compound make it a valuable precursor for the synthesis of various fused heterocyclic systems. The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, while the methyl groups can be functionalized to take part in cyclization reactions.

One common strategy for constructing fused nitrogen-containing heterocycles is through the reaction of a bromo-substituted heterocycle with hydrazine (B178648) or its derivatives. For instance, the bromine atom in this compound could potentially be substituted by hydrazine hydrate (B1144303) to yield 5-hydrazinyl-3,4-dimethylpyridazine. This intermediate could then undergo cyclization with various reagents to form fused triazolo[4,3-b]pyridazines.

Furthermore, the functionalization of the methyl groups, as described in the previous section, opens up additional pathways for the construction of fused rings. For example, the formation of 5-bromo-3,4-bis(bromomethyl)pyridazine would provide a key intermediate that could react with dinucleophiles to form new rings fused to the pyridazine core.

| Fused System | Potential Synthetic Strategy |

| Triazolo[4,3-b]pyridazines | Nucleophilic substitution of bromine with hydrazine, followed by cyclization. |

| Pyrazolo[3,4-c]pyridazines | Functionalization of methyl groups and bromine, followed by cyclization with a hydrazine source. |

| Pyrimido[1´,2´:1,5]pyrazolo[3,4-c]pyridazines | Elaboration from a pre-formed pyrazolo[3,4-c]pyridazine intermediate. |

Exploration of Structure Activity Relationships and Design Principles for 5 Bromo 3,4 Dimethylpyridazine Derivatives

Rational Design of Novel Pyridazine-Based Compounds

The rational design of new chemical entities based on the pyridazine (B1198779) scaffold often employs established medicinal chemistry strategies to optimize biological activity and physicochemical properties. These strategies leverage the known characteristics of the pyridazine ring to create compounds with improved target affinity and selectivity.

Key design approaches for pyridazine-based compounds include:

Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring or other heterocycles like pyridine (B92270). nih.govnih.gov This substitution can lead to improved properties, such as reduced lipophilicity, enhanced polarity, and different hydrogen bonding capabilities, which can be advantageous in drug design. nih.gov For instance, in the design of dual antimicrobial and anticancer agents, the pyridine ring of existing drugs has been replaced by a pyridazine ring, with the extra nitrogen atom intended to create additional hydrogen bonding interactions with the target. nih.gov

Scaffold Hopping and Hybridization: This strategy involves replacing a core molecular scaffold with a different one while maintaining similar biological activity. In the development of novel anticancer agents, for example, the pyrazole ring of a known JNK1 inhibitor was expanded to a pyridazine ring. acs.org This "scaffold hop" was combined with hybridization, incorporating a 4-fluorophenyl group known for high JNK1 inhibitory activity, to create a new series of potent 3,6-disubstituted pyridazine derivatives. acs.org

Structure-Based Design: When the three-dimensional structure of a biological target is known, compounds can be designed to fit precisely into the binding site. Modeling studies can suggest how the dual hydrogen-bond accepting capacity of the pyridazine nitrogen atoms can be exploited to engage with a target protein. nih.gov

Applying these principles to 5-bromo-3,4-dimethylpyridazine, novel derivatives could be designed by modifying the core structure. For example, the bromine atom at the 5-position could be replaced with various other groups using cross-coupling reactions like the Suzuki-Miyaura reaction, a common method for functionalizing pyridazine rings. nih.gov This would allow for the exploration of different substituents to probe interactions with a target's binding pocket.

Table 1: Rational Design Strategies for Pyridazine Derivatives

| Design Strategy | Description | Example Application |

|---|---|---|

| Bioisosteric Replacement | Replacing a functional group (e.g., phenyl ring) with another that has similar spatial and electronic properties (e.g., pyridazine ring) to improve potency or pharmacokinetics. nih.govnih.gov | Replacement of a pyridine ring with a pyridazine ring to introduce additional hydrogen bonding interactions in anticancer agents. nih.gov |

| Scaffold Hopping | Replacing the central core of a known active molecule with a novel scaffold to discover new chemical classes with similar biological activity. | Expanding a pyrazole ring in a JNK1 inhibitor to a pyridazine ring to create a new series of anticancer compounds. acs.org |

| Structure-Based Design | Utilizing the 3D structure of a biological target to design molecules that specifically interact with the binding site. | Designing pyridazine ligands where the nitrogen atoms act as hydrogen bond acceptors to interact with amino acid residues in an enzyme's active site. nih.gov |

| Functionalization | Introducing or modifying functional groups on the pyridazine core to alter properties and interactions. | Using Suzuki cross-coupling reactions to add diverse (hetero)aromatic moieties to a bromo-pyridazine core. nih.gov |

Pharmacophore Development and Molecular Scaffolding

Pharmacophore modeling is a crucial step in rational drug design, defining the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For pyridazine derivatives, pharmacophore models typically highlight the importance of the heterocyclic core in establishing key interactions with biological targets.

A pharmacophore model for a pyridazine-based ligand often includes features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Features (HY)

In a study of pyridazin-3-one derivatives as PDE4 inhibitors, a pharmacophore model was developed that identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as critical features for activity. actascientific.com The pyridazine ring itself, with its two adjacent nitrogen atoms, is a potent hydrogen bond acceptor. nih.gov This inherent property makes the pyridazine scaffold a valuable element in designing molecules that target proteins where hydrogen bonding is a key recognition element. nih.gov

For this compound, a hypothetical pharmacophore model would center on the pyridazine ring as a primary aromatic and hydrogen-bond-accepting feature. The methyl groups would contribute hydrophobic features, while the bromine atom could act as a hydrophobic feature or participate in halogen bonding. The development of such a model would typically be performed using a set of active and inactive molecules to identify the key features that differentiate them. actascientific.com

Table 2: Common Pharmacophoric Features in Pyridazine-Based Ligands

| Feature | Description | Role of this compound Moiety |

|---|---|---|

| Aromatic Ring (AR) | Provides a rigid scaffold and can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the target protein. nih.gov | The pyridazine ring itself serves as the aromatic core. |

| Hydrogen Bond Acceptor (HBA) | The two nitrogen atoms of the pyridazine ring are strong hydrogen bond acceptors, capable of interacting with H-bond donor groups on the receptor. nih.gov | The adjacent nitrogen atoms in the pyridazine ring are the primary HBA features. |

| Hydrophobic Feature (HY) | Nonpolar groups that can interact with hydrophobic pockets in the receptor, often contributing to binding affinity. | The two methyl groups at positions 3 and 4 provide distinct hydrophobic features. The bromine atom can also contribute to hydrophobic interactions. |

| Halogen Bond Donor | The bromine atom can act as an electrophilic region (a σ-hole) and interact with a nucleophilic site on the receptor, a noncovalent interaction known as halogen bonding. | The bromine atom at position 5 can potentially form a halogen bond. |

Role of Bromine and Methyl Substituents in Receptor Binding (Theoretical)

The specific substituents on the this compound core—a bromine atom and two methyl groups—are expected to play distinct and crucial roles in how the molecule interacts with a biological target.

Role of the Bromine Atom: The introduction of a bromine atom into a molecular structure can significantly alter its pharmacokinetic and pharmacodynamic properties. semanticscholar.org In the context of receptor binding, the bromine substituent at the 5-position can contribute in several ways:

Halogen Bonding: Bromine can participate in halogen bonding, a directional, non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site (like a carbonyl oxygen or an aromatic ring) on the receptor. This can be a strong, specific interaction that significantly enhances binding affinity.

Steric Influence: The size of the bromine atom can influence the preferred conformation of the molecule and how it fits into a binding site, potentially locking it into a more active conformation or, conversely, causing steric hindrance.

Role of the Methyl Groups: The methyl groups at the 3 and 4 positions are also critical for defining the molecule's interaction profile:

Hydrophobic Interactions: Methyl groups are classic hydrophobic moieties. They are well-suited to occupy small, hydrophobic pockets within a receptor's binding site, displacing water molecules and contributing favorably to the binding energy.

Together, the electronic and steric properties of the bromine and methyl substituents on the pyridazine scaffold create a unique chemical entity. The electron-deficient pyridazine ring, combined with the hydrophobic methyl groups and the polarizable, halogen-bond-donating bromine atom, presents a complex set of potential interactions for a biological target.

Potential for Development in Material Science Applications (e.g., Electronic Materials, Sensing Agents)

Pyridazine derivatives are not only relevant in medicinal chemistry but also hold promise for applications in material science. The inherent electronic properties of the pyridazine ring make it an interesting building block for functional organic materials.

The pyridazine heterocycle is electron-deficient due to the presence of the two electronegative nitrogen atoms. nih.gov This characteristic can be exploited in the design of materials with specific electronic and photophysical properties.

Electronic Materials: By combining the electron-deficient pyridazine core with electron-rich moieties (a "push-pull" system), it is possible to create molecules with small HOMO-LUMO gaps and potential applications as organic semiconductors. nih.govliberty.edu The synthesis of such derivatives is often achieved through palladium-catalyzed cross-coupling reactions, which allow for the precise installation of various (hetero)aromatic groups onto a halogenated pyridazine precursor. nih.gov For this compound, the bromine atom serves as an ideal handle for such coupling reactions, enabling the synthesis of a library of derivatives with tunable electronic properties.

Sensing Agents (Luminescent Probes): Pyridazine-based ligands have been used to create metal complexes, such as those with Rhenium(I), that exhibit interesting photophysical properties. acs.org The electronic properties of the pyridazine ligand can be modulated by its substituents, which in turn influences the luminescent properties of the resulting metal complex. acs.org This opens the possibility of developing derivatives of this compound as ligands for luminescent metal complexes that could function as chemical sensors or probes. The specific substitution pattern would influence the energy levels of the molecular orbitals and thus the emission wavelength and quantum yield of the complex.

The synthesis of pyridazine derivatives for material science often focuses on creating planar, aromatic structures that facilitate π-stacking and charge transport in the solid state. liberty.edu The planarity of the pyridazine ring is advantageous in this regard. Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the electronic structure, electron distribution, and nonlinear optical properties of newly synthesized pyridazine derivatives, guiding the design of materials with desired characteristics. nih.gov

In-depth Search Reveals No Specific Research on this compound

Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific research or data was found for the chemical compound "this compound." Consequently, it is not possible to generate an article detailing its specific research directions, unaddressed challenges, and broader implications in heterocyclic science as requested.

The search encompassed a wide range of scholarly databases and chemical information sources. Queries for the synthesis, chemical properties, and applications of "this compound" did not yield any relevant results. The compound does not appear in prominent chemical supplier catalogs or in major reaction databases as a reactant, product, or intermediate.

While the broader class of pyridazines and their derivatives are subjects of extensive research in medicinal chemistry and materials science, this specific substituted pyridazine remains uncharacterized in publicly available scientific literature. Pyridazine-based compounds are known for their diverse biological activities and applications in organic electronics. rsc.orgnih.gov Research in this area focuses on the synthesis of novel derivatives and the exploration of their structure-activity relationships. acs.orgrsc.org However, these general findings cannot be specifically attributed to this compound without direct experimental evidence.

Similarly, the field of heterocyclic science continues to explore the functionalization of scaffolds like pyridazine to create novel molecules with unique properties. mdpi.comnih.gov The introduction of bromo- and methyl- substituents onto the pyridazine ring would theoretically offer pathways for further chemical modification, but no studies have been published that specifically utilize this compound for this purpose.

Given the absence of primary literature or database entries, any discussion on the research directions, challenges, or implications of this compound would be entirely speculative and would not meet the standards of scientific accuracy.

The inquiry into the chemical compound this compound has concluded that there is no available scientific information to fulfill the requested article. The compound appears to be a novel or uninvestigated molecule within the field of chemistry. Therefore, the specified sections on current research, future challenges, and broader implications cannot be addressed.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-bromo-3,4-dimethylpyridazine, and how are reaction conditions optimized?

The synthesis of this compound typically involves halogenation or cross-coupling reactions. A general approach includes:

- Bromination : Direct bromination of 3,4-dimethylpyridazine using reagents like N-bromosuccinimide (NBS) under controlled conditions. Temperature (e.g., reflux in anhydrous solvents) and stoichiometry are critical to avoid over-bromination.

- Purification : Recrystallization from ethanol or methanol is often used to isolate the product, as noted in analogous brominated heterocycle syntheses .

- Optimization : Adjusting pH (e.g., buffered conditions) and monitoring reaction progress via thin-layer chromatography (TLC) ensures high yields and purity .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of bromination and methyl group positions. For example, coupling patterns in pyridazine derivatives help distinguish between isomers .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, such as hydrogen bonding observed in brominated pyridine analogs .

Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the bromine atom with other halogens or functional groups (e.g., amino, azido) via nucleophilic substitution or Suzuki-Miyaura coupling. Evidence from pyridazine analogs shows that electron-withdrawing groups enhance electrophilic reactivity .

- Biological Screening : Test derivatives against target enzymes (e.g., kinases) or cancer cell lines. For example, brominated thienothiophene derivatives demonstrated improved OLED efficiency and anticancer activity, suggesting similar potential for pyridazine analogs .

- Computational Modeling : Use DFT calculations to predict reactivity and binding affinities, guiding synthetic prioritization .

Advanced: What mechanistic insights explain the reactivity of the bromine substituent in this compound?

- Electrophilic Aromatic Substitution (EAS) : The bromine atom deactivates the pyridazine ring, directing further substitutions to specific positions. Steric effects from the methyl groups may hinder reactivity at adjacent sites.

- Cross-Coupling Reactions : The C-Br bond participates in Buchwald-Hartwig amination or Ullmann coupling, enabling C-N or C-C bond formation. For example, palladium-catalyzed couplings with boronic acids are effective, as seen in related pyridazine syntheses .

- Contradiction Analysis : Discrepancies in reported yields may arise from solvent polarity or catalyst loading. Systematic screening (e.g., Design of Experiments) resolves such issues .

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

- Solvent Selection : Slow evaporation from ethanol or acetonitrile promotes crystal growth, as demonstrated in bromopyridine analogs .

- Hydrogen Bonding : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize lattices. In a related study, N–H···N hydrogen bonds formed centrosymmetric dimers, aiding crystallization .

- Temperature Gradients : Gradual cooling from reflux to room temperature minimizes amorphous precipitation .

Advanced: What strategies mitigate contradictions in reported biological activities of brominated pyridazine derivatives?

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., 3T3-L1 preadipocytes vs. HeLa) to confirm specificity, as seen in adipogenesis research on similar brominated compounds .

- Metabolic Stability Assays : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from artifacts of rapid degradation.

- Control Experiments : Use isogenic cell lines (wild-type vs. knockout) to verify target engagement, reducing false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.